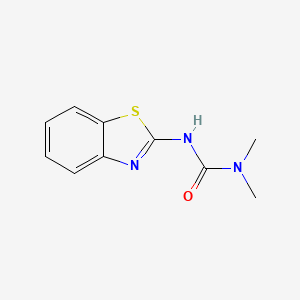
Urea, 3-(2-benzothiazolyl)-1,1-dimethyl-
Cat. No. B8796315
Key on ui cas rn:
34365-21-4
M. Wt: 221.28 g/mol
InChI Key: AMIJSEIHRANBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04183856
Procedure details


Using 2-aminobenzothiazole (1.50 g), N,N-dimethylcarbamoyl chloride (1.29 g), aluminum chloride (1.60 g), and trichloroethylene (40 ml), the reaction is effected as in Example 1, except that the reflux is carried out for 40 hours. Thus, 1,1-dimethyl-3-(2-benzothiazolyl)urea (2.16 g) is obtained. Yield is 97.7%. Melting point is higher than 300° C. (after recrystallization from ethanol).




Yield
97.7%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[CH3:11][N:12]([CH3:16])[C:13](Cl)=[O:14].[Cl-].[Al+3].[Cl-].[Cl-]>ClC=C(Cl)Cl>[CH3:11][N:12]([CH3:16])[C:13]([NH:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1)=[O:14] |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1SC2=C(N1)C=CC=C2
|
Step Two
|
Name
|
|
|
Quantity
|
1.29 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(=O)Cl)C
|
Step Three
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Four
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC=C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
40 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C(=O)NC=1SC2=C(N1)C=CC=C2)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.16 g | |
| YIELD: PERCENTYIELD | 97.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
